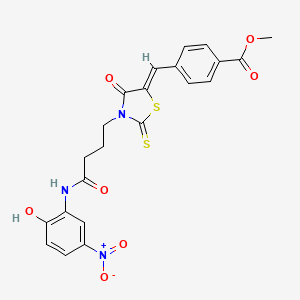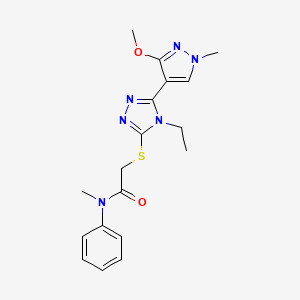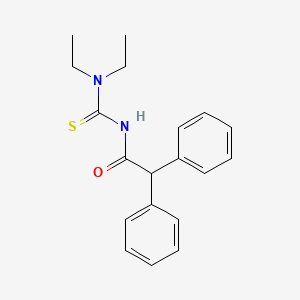
3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . This compound is part of a larger class of trifluoromethyl-containing compounds, which have been found to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of this compound could involve the reaction of tetrahydrofuran and 3,3,3-trifluoropropene . This reaction can produce a series of compounds with one to four trifluoropropyl side chains linked to tetrahydrofuran . The principal product of this reaction is tetrahydro-2-(3,3,3-trifluoropropyl)furan .Aplicaciones Científicas De Investigación
Sulfonamides as Terminators in Cyclizations
Sulfonamides, including compounds similar to the one , are utilized as novel terminators of cationic cyclizations. These cyclizations are crucial for the efficient formation of polycyclic systems, indicating the compound's utility in synthesizing complex organic structures. For instance, triflic acid catalyzes cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating a preference in forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).
Triflamides and Triflimides in Organic Chemistry
Triflamides and triflimides, closely related to the queried compound, are extensively used in organic chemistry due to their high NH-acidity, catalytic activity, and specific chemical properties. They serve as efficient catalysts or additives in numerous reactions, including cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions. Their strong electron-withdrawing properties and low nucleophilicity make them valuable in a variety of organic reactions, highlighting their role as sources of nitrogen in C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).
Synthesis of Highly Substituted Trifluoromethyl Sulfuranes
Compounds like the one are instrumental in the synthesis of highly substituted trifluoromethyl sulfuranes. These sulfuranes undergo reductive defluorination with nitrogen- or oxygen-containing nucleophiles, demonstrating the compound's versatility in synthesizing sulfur(VI)-containing compounds from various nitrogen bases and alcohols. This reactivity is crucial for developing new materials with specific chemical properties (Gupta & Shreeve, 1987).
Polymerization Initiators
The related triflates and sulfonamides serve as initiators in the polymerization processes, such as the group transfer polymerization of methyl acrylate. These initiators are fundamental in controlling the molecular weight and dispersion indices of polymers, showcasing the compound's application in material science and engineering (Schubert & Bandermann, 1989).
Propiedades
IUPAC Name |
3,3,3-trifluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O3S/c14-13(15,16)4-8-22(19,20)17-9-11-1-5-18(6-2-11)12-3-7-21-10-12/h11-12,17H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWCSMEFZDSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)
![2-Cyclopropyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2757279.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)


![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)


![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)